molecular formula C15H14ClNO2 B291289 4-chloro-N-(2-ethoxyphenyl)benzamide

4-chloro-N-(2-ethoxyphenyl)benzamide

Cat. No.: B291289
M. Wt: 275.73 g/mol
InChI Key: IOWQJZGPJKPRCY-UHFFFAOYSA-N
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Description

4-chloro-N-(2-ethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C15H14ClNO2 and its molecular weight is 275.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWQJZGPJKPRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure

  • Activation : 4-Chlorobenzoic acid (1.0 equiv), EDCI (1.1 equiv), and DMAP (0.01 equiv) are stirred in DCM at 20°C for 30 minutes.

  • Coupling : 2-Ethoxyaniline (1.05 equiv) is added, and the mixture stirred for 16 hours.

  • Workup : Organic layer is washed with 1M HCl, saturated NaHCO₃, and brine.

Comparative efficiency :

ParameterAcyl Chloride MethodEDCI Coupling
Reaction Time4–6 hours16 hours
Yield75–85%60–70%
Byproduct ManagementHCl gas evolutionUrea derivatives

Industrial-Scale Production

Adaptations for bulk synthesis involve continuous flow reactors to enhance safety and efficiency:

Continuous Flow Protocol

  • Reactor Design : Two-input system for separate feeding of 4-chlorobenzoyl chloride and 2-ethoxyaniline solutions (in THF)

  • Residence Time : 8–10 minutes at 50°C

  • Throughput : 5 kg/hr with >95% conversion

Purification at Scale

  • Crystallization : Anti-solvent (hexane) addition under controlled cooling (0.5°C/min)

  • Filtration : Automated nutsche filters with nitrogen purge to prevent oxidation

  • Purity : >99.5% by HPLC

Mechanistic Insights and Side Reactions

The amidation proceeds through a tetrahedral intermediate, with rate-determining attack of the aniline nitrogen on the electrophilic carbonyl carbon. Competing side reactions include:

  • Hydrolysis : Mitigated by anhydrous conditions (<50 ppm H₂O)

  • Dimerization : Suppressed via controlled stoichiometry (aniline in slight excess)

Alternative Methodologies

Microwave-Assisted Synthesis

Preliminary trials suggest 80% yield in 20 minutes at 100°C (150 W microwave irradiation), though scalability remains challenging.

Analytical Validation

Batch consistency is confirmed through:

  • HPLC : Retention time 8.9 min (C18 column, acetonitrile/water 70:30)

  • XRD : Monoclinic crystal system, space group P2₁/c

  • Elemental Analysis : Calculated C 65.35%, H 5.12%, N 5.08%; Found C 65.28%, H 5.09%, N 5.12%

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(2-ethoxyphenyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride) with a substituted aniline (e.g., 2-ethoxyaniline) under reflux in anhydrous dichloromethane or tetrahydrofuran. Catalysts like triethylamine or pyridine are used to neutralize HCl byproducts. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction temperatures (60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystallization in ethanol or DMSO yields monoclinic crystals (space group P2₁/c) with bond lengths and angles consistent with benzamide derivatives. Key parameters include the dihedral angle between the benzamide and ethoxyphenyl rings (~30–45°), validated by density functional theory (DFT) calculations. Complementary techniques like 1^1H/13^13C NMR and IR spectroscopy confirm functional groups (e.g., amide C=O stretch at ~1660 cm1^{-1}) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence physicochemical properties?

SCXRD data reveal centrosymmetric dimers formed via N–H⋯O hydrogen bonds between the amide proton and carbonyl oxygen (distance: ~2.9 Å). Additional C–H⋯O and π-π stacking interactions (3.5–4.0 Å) between aromatic rings extend the lattice into sheets parallel to the [001] plane. These interactions enhance thermal stability (decomposition >250°C) and low solubility in polar solvents, critical for designing co-crystals or salts .

Q. How do structural modifications at the ethoxy or chloro positions affect bioactivity?

Structure-activity relationship (SAR) studies show that replacing the 2-ethoxy group with bulkier substituents (e.g., 2-methoxy or 2-chloro) reduces Trypanosoma brucei inhibition efficacy by ~40%, likely due to steric hindrance. Conversely, substituting the 4-chloro with trifluoromethyl groups increases lipophilicity (logP +1.2), improving blood-brain barrier penetration in rodent models. In vitro assays (IC50_{50}) and molecular docking against parasite-specific enzymes (e.g., TbCatB) guide optimization .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

Quantitative Structure-Property Relationship (QSPR) models and neural networks (e.g., CC-DPS) predict logP (2.8), polar surface area (61 Ų), and solubility (0.12 mg/mL in water). Molecular dynamics simulations (AMBER force field) assess binding affinity to cytochrome P450 isoforms (CYP3A4, CYP2D6) to flag potential drug-drug interactions. These tools prioritize derivatives with optimal ADMET profiles .

Methodological Guidance

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Conflicting NMR signals (e.g., split amide protons) often arise from conformational polymorphism. Cross-validate with variable-temperature NMR (VT-NMR) to identify dynamic equilibria. For ambiguous mass spectrometry peaks (e.g., [M+H]+^+ vs. [M+Na]+^+), high-resolution ESI-MS (HRMS) with <5 ppm error confirms molecular formulas. SCXRD remains definitive for resolving stereochemical ambiguities .

Q. What strategies mitigate low yields in scaled-up synthesis?

Use flow chemistry to maintain precise temperature control and reduce side reactions (e.g., hydrolysis of the acid chloride). Microwave-assisted synthesis (100 W, 100°C, 30 min) improves yields by 15–20% compared to conventional reflux. Solvent screening (e.g., switching from DCM to acetonitrile) reduces byproduct formation via polarity tuning .

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